N8-Benzoyl Varenicline is a chemical compound derived from Varenicline, which is primarily used as a smoking cessation aid. This compound is notable for its potential therapeutic applications and its role in nicotine receptor modulation. The benzoyl substitution enhances the pharmacological profile of Varenicline, making it a subject of interest in medicinal chemistry.
N8-Benzoyl Varenicline is synthesized from Varenicline, which itself is a partial agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. The original compound, Varenicline, has been extensively studied and utilized in clinical settings for its effectiveness in reducing smoking cravings and withdrawal symptoms .
The synthesis of N8-Benzoyl Varenicline typically involves the modification of the Varenicline structure through benzoylation. This process can be achieved using various synthetic methods, including:
Technical details regarding specific reaction conditions (temperature, solvent choice) can vary based on the desired purity and yield .
The molecular structure of N8-Benzoyl Varenicline can be represented by its chemical formula, which includes the benzoyl group attached to the nitrogen atom at position 8 of the Varenicline structure. The compound's stereochemistry is crucial for its biological activity.
N8-Benzoyl Varenicline undergoes various chemical reactions typical for aromatic compounds and amines:
Technical details regarding these reactions often involve standard laboratory techniques such as thin-layer chromatography for monitoring reaction progress and purity assessments .
N8-Benzoyl Varenicline acts primarily as a partial agonist at the alpha-4 beta-2 nicotinic acetylcholine receptors. This mechanism involves:
Data from clinical studies indicate that this mechanism contributes significantly to its efficacy in promoting smoking cessation compared to other treatments .
Relevant data on stability and reactivity can be obtained through standard analytical methods such as high-performance liquid chromatography and spectroscopic techniques .
N8-Benzoyl Varenicline holds promise in several scientific applications:
Additionally, ongoing studies may explore its efficacy compared to other smoking cessation aids like bupropion or nicotine replacement therapies .
Systematic Name:The IUPAC designation for N8-Benzoyl Varenicline is phenyl(6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)methanone [2]. This name precisely defines the benzoyl group (-COC₆H₅) attached to the varenicline scaffold at the azepine nitrogen (N8 position).
Molecular Composition:
Table 1: Atomic Composition of N8-Benzoyl Varenicline
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 20 | Tricyclic core + benzoyl ring |
Hydrogen (H) | 17 | Aliphatic/aromatic C-H bonds |
Nitrogen (N) | 3 | Quinoxaline N1/N4 + azepine N8 |
Oxygen (O) | 1 | Benzoyl carbonyl |
Core Structure Retention:N8-Benzoyl Varenicline retains varenicline’s fundamental 6,7,8,9,10,10a-hexahydro-6,10-methanoazepino[4,5-g]quinoxaline framework, critical for nicotinic receptor interactions [8] [10].
Key Modifications:
Table 2: Structural Comparison with Varenicline
Property | Varenicline | N8-Benzoyl Varenicline | Biological Implication |
---|---|---|---|
Molecular Formula | C₁₃H₁₃N₃ | C₂₀H₁₇N₃O | Increased molecular complexity |
Molecular Weight | 211.27 g/mol | 315.37 g/mol | Altered pharmacokinetics |
Key Functional Group | Secondary amine | Tertiary amide | Reduced basicity/H-bonding |
Aromatic Rings | 1 (quinoxaline) | 2 (quinoxaline + benzoyl) | Enhanced π-stacking potential |
Solubility Profile:
Stability Characteristics:
Crystallographic Data:No crystal structure has been reported, though molecular modeling suggests:
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR) Prediction:¹H NMR (600 MHz, CDCl₃):
¹³C NMR Prediction:
Infrared Spectroscopy (IR):Key bands projected:
Functional Role and Research Applications of N8-Benzoyl Varenicline
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: